molecular formula C21H17NO6S B4110904 1-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate

1-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate

Cat. No.: B4110904
M. Wt: 411.4 g/mol
InChI Key: GTIYHXXUZPUWOD-UHFFFAOYSA-N
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Description

1-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both phenyl and nitrophenyl groups, along with a sulfonyl and benzoate moiety, makes it a versatile molecule for synthetic and analytical purposes.

Properties

IUPAC Name

1-phenylethyl 2-(4-nitrophenyl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO6S/c1-15(16-7-3-2-4-8-16)28-21(23)19-9-5-6-10-20(19)29(26,27)18-13-11-17(12-14-18)22(24)25/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIYHXXUZPUWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonylation: The nitrophenyl compound can then be sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the sulfonylated nitrophenyl compound with 1-phenylethanol in the presence of a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

1-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl)

    Substitution: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products

    Amino derivative: From the reduction of the nitro group

    Carboxylic acid: From the hydrolysis of the ester group

    Substituted phenyl derivatives: From electrophilic aromatic substitution

Scientific Research Applications

1-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    1-phenylethyl 2-[(4-aminophenyl)sulfonyl]benzoate: Similar structure but with an amino group instead of a nitro group.

    1-phenylethyl 2-[(4-methylphenyl)sulfonyl]benzoate: Similar structure but with a methyl group instead of a nitro group.

    1-phenylethyl 2-[(4-chlorophenyl)sulfonyl]benzoate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

1-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of functional groups in this compound allows for diverse chemical transformations and applications in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate
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1-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate

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